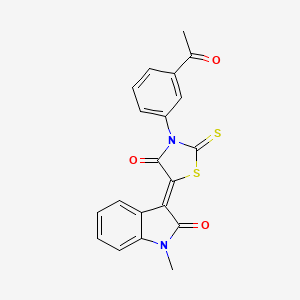

(Z)-3-(3-acetylphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-3-(3-acetylphenyl)-5-(1-methyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3S2/c1-11(23)12-6-5-7-13(10-12)22-19(25)17(27-20(22)26)16-14-8-3-4-9-15(14)21(2)18(16)24/h3-10H,1-2H3/b17-16- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXVNPXXXMTPDT-MSUUIHNZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC(=CC=C1)N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-acetylphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one typically involves a multi-step process:

-

Formation of the Thiazolidinone Ring: : The initial step involves the reaction of a thioamide with a haloketone to form the thiazolidinone ring. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Introduction of the Indolinone Moiety: : The next step involves the condensation of the thiazolidinone intermediate with an indolinone derivative. This step often requires the use of a strong acid catalyst, such as p-toluenesulfonic acid, under reflux conditions.

-

Addition of the Acetylphenyl Group: : The final step is the introduction of the acetylphenyl group through a Friedel-Crafts acylation reaction. This reaction typically employs acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Synthetic Routes and Reaction Conditions

The compound’s synthesis follows a multi-component reaction (MCR) strategy involving:

-

Phosphonium ylides and carbon disulfide for thioxothiazolidinone ring formation .

-

Primary/secondary amines (e.g., methylamine) to modulate regioselectivity .

Key Reaction Parameters (Table 1):

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Solvent | Ethanol (EtOH) | 85–92 | |

| Temperature | Room temperature (25°C) | 88 | |

| Catalyst | None (catalyst-free) | 90 | |

| Reaction Time | 2 hours | 89 |

Reflux conditions were found detrimental to product formation, likely due to thermal decomposition .

Mechanistic Pathway

The reaction proceeds via:

-

Chalcone Formation : Isatin reacts with phosphonium ylide to generate an isatin-chalcone intermediate (A ) .

-

Nucleophilic Attack : Carbamodithioic acid (B ), formed from amines and carbon disulfide, attacks A to form intermediate C .

-

Cyclization : Intramolecular attack on the carbonyl group yields the thioxothiazolidin-indolin-2-one core .

-

Derivatization : The 3-acetylphenyl group is introduced via substitution or coupling reactions .

Plausible Mechanism :

Derivatization and Functionalization

The compound undergoes further modifications:

-

Base-Mediated Cyclization : In basic media (e.g., KOH), the thioxothiazolidinone core converts to dispirocyclopentanebisoxindoles via Michael addition and cyclization .

-

Biological Activity : Analogous compounds (e.g., THZ1 , THZD2 ) show COX-II inhibition (IC = 8.88–2.3 μM) and anti-inflammatory activity .

Structure-Activity Relationship (SAR) :

| Substituent | Biological Effect | Source |

|---|---|---|

| 3-Acetylphenyl | Enhanced COX-II selectivity | |

| 1-Methylindolin-2-one | Improved metabolic stability | |

| Thioxothiazolidinone | Dual COX/LOX inhibition |

Solvent and Temperature Optimization

Ethanol outperformed other solvents (Table 2):

| Solvent | Yield (%) | Reaction Time | Source |

|---|---|---|---|

| EtOH | 92 | 2 h | |

| DMSO | 45 | 4 h | |

| CHCN | 32 | 6 h | |

| HO | 0 | – |

Characterization Data

Scientific Research Applications

Neuroprotective Applications

Alzheimer's Disease Treatment

Recent studies have highlighted the potential of thioxothiazolidin derivatives, including this compound, as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. Research indicates that modifications to the thioxothiazolidin scaffold can yield potent inhibitors that may help in managing symptoms associated with cognitive decline. These compounds are evaluated using Ellman's method to assess their inhibitory effects on AChE and BChE activities .

Antimicrobial Properties

Broad-Spectrum Activity

Compounds derived from thioxothiazolidin-4-one have shown promising antimicrobial properties against various strains of bacteria and fungi. For instance, studies have reported significant activity against both Gram-positive and Gram-negative bacteria, suggesting that these compounds could serve as potential leads for new antimicrobial agents . The structural modifications of thioxothiazolidin derivatives enhance their biological activity, making them suitable candidates for further development .

Transthyretin Stabilization

Amyloid Fibril Formation Inhibition

Another significant application of this compound is its role as a ligand for transthyretin (TTR), a protein involved in amyloid fibril formation associated with conditions such as familial amyloid polyneuropathy. Research has demonstrated that derivatives of 2-thioxothiazolidin-4-one can stabilize TTR and inhibit amyloid fibril formation, offering a potential therapeutic strategy for amyloid-related diseases .

Molecular Docking Studies

In Silico Analysis

Molecular docking studies have been employed to predict the binding affinity and interaction modes of (Z)-3-(3-acetylphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one with target proteins. These computational approaches provide insights into the structural features that contribute to its biological activity and help guide the design of more potent analogs .

Data Table: Biological Activities of Thioxothiazolidin Derivatives

| Activity Type | Compound | Target/Pathway | IC50/Activity Level |

|---|---|---|---|

| AChE Inhibition | This compound | Alzheimer's Disease | Potent |

| BChE Inhibition | Various Thioxothiazolidin Derivatives | Alzheimer's Disease | Potent |

| Antimicrobial Activity | 5-[4-(tert-butyl)cyclohexylidene]-2-thioxothiazolidin-4-one | Broad-spectrum | Significant |

| TTR Stabilization | 2-thioxothiazolidin derivatives | Amyloid Fibril Formation | Effective |

Mechanism of Action

The mechanism of action of (Z)-3-(3-acetylphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The structural analogues of this compound differ primarily in the substituents on the phenyl ring and indolinone moiety. Key comparisons include:

Table 1: Substituent Variations in Thiazolidinone Derivatives

Key Observations :

- Halogen Substitutions : The 5-chloro substitution in ’s compound improves lipophilicity, which may enhance membrane permeability but reduce solubility .

- Polarity and Solubility : Benzoic acid derivatives () exhibit higher aqueous solubility due to ionizable carboxylic acid groups, making them more suitable for in vitro assays .

Key Observations :

- Antimicrobial Potency : Methoxy-substituted indolyl derivatives (e.g., 5h) exhibit the lowest MIC values, suggesting that electron-donating groups on the indole ring enhance target binding .

- Cytotoxicity Trade-offs: Halogenated compounds (e.g., 5-chloro in ) show higher cytotoxicity, likely due to non-specific interactions with mammalian cells .

Computational and Crystallographic Insights

- Molecular Geometry : X-ray analyses (using SHELX and WinGX) reveal that the Z-configuration creates a planar structure, facilitating π-π stacking in crystals. The acetyl group induces torsional strain compared to smaller substituents like chlorine .

- Hydrogen Bonding : Unlike hydroxyl-containing analogues (), the acetyl group participates in weaker C=O···H interactions, reducing crystal packing efficiency .

Biological Activity

(Z)-3-(3-acetylphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidin-4-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables, research findings, and case studies.

1. Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives are recognized for their significant role in drug development, particularly in anticancer therapy. These compounds exhibit various pharmacological activities including:

- Anticancer : Inhibition of cancer cell proliferation.

- Antimicrobial : Activity against bacterial and fungal pathogens.

- Anti-inflammatory : Inhibition of inflammatory mediators.

Recent studies highlight the structural diversity and potential therapeutic applications of thiazolidin-4-one derivatives, emphasizing their importance as scaffolds in drug design .

2. Anticancer Activity

Research indicates that thiazolidin-4-one derivatives demonstrate substantial anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

A study evaluated a series of thiazolidinone derivatives against multiple cancer cell lines, including HeLa and MCF-7. The results showed that certain compounds exhibited IC50 values as low as 0.34 μM against MCF-7 cells, indicating potent antiproliferative effects .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 7d | HeLa | 0.52 | Apoptosis induction |

| 7d | MCF-7 | 0.34 | G2/M phase arrest |

| 7d | HT-29 | 0.86 | Tubulin polymerization inhibition |

The mechanism of action often involves the disruption of tubulin polymerization, akin to the action of colchicine, which is critical for mitotic spindle formation during cell division .

3. Antimicrobial Activity

Thiazolidinone derivatives are also notable for their antimicrobial properties. A recent study demonstrated that compounds with thiazolidinone cores exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

In a comparative analysis, some thiazolidinone derivatives showed minimal inhibitory concentrations (MICs) lower than standard antibiotics like ampicillin and streptomycin:

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| 5d | Staphylococcus aureus | 37.9 |

| 5g | Escherichia coli | 45.0 |

| 5k | Pseudomonas aeruginosa | 50.5 |

The most effective compound was found to be 5d , which exhibited strong activity against methicillin-resistant Staphylococcus aureus (MRSA) strains .

4. Anti-inflammatory Activity

Thiazolidinone derivatives have also been studied for their anti-inflammatory effects. Compounds have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Inhibitory Effects on Cytokines

In vitro studies indicated that specific thiazolidinone derivatives significantly reduced cytokine levels compared to control treatments:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 60 | 78 | 89 |

| 62 | 72 | 83 |

These findings suggest that thiazolidinones may serve as potential therapeutic agents in managing inflammatory diseases by modulating cytokine production .

Q & A

Q. Table 1: Synthesis Conditions and Yields

| Precursor | Reagent/Solvent | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| 3-Acetylphenylthiazolidinone | 1-Methyl-2-oxoindolin-3-carbaldehyde, AcOH/NaOAc | 3 | 75 | |

| 3-Allylrhodanine | Arylidene derivatives, THF | 8–12 | 82 |

Basic: How is the compound characterized spectroscopically?

Answer:

Key techniques include:

- NMR : H and C NMR confirm the (Z)-configuration via coupling constants (e.g., vinyl proton at δ 7.2–7.5 ppm with Hz) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., intramolecular S···O interactions) .

- IR : Stretching vibrations for C=O (1680–1700 cm) and C=S (1250–1270 cm) .

Basic: What initial biological activities have been observed for this compound?

Answer:

While direct data on this compound is limited, structurally similar thioxothiazolidinones exhibit:

Q. Table 2: Bioactivity of Analogous Compounds

| Compound | Activity (IC/MIC) | Target | Source |

|---|---|---|---|

| 5-Benzylidenethiazolidinone | 5.2 μM (HeLa) | Tubulin | |

| 3-Allyl-5-arylidene derivatives | 32 μg/mL (S. aureus) | Cell wall synthesis |

Advanced: How can reaction yields be optimized during synthesis?

Answer:

Critical factors include:

- Catalyst : Sodium acetate outperforms KOH in minimizing side reactions (e.g., oxidation of thioxo groups) .

- Solvent polarity : Ethanol increases reaction rates compared to DMF due to better solubility of intermediates .

- Temperature : Reflux at 80–90°C balances yield and decomposition risks .

Advanced: How can researchers resolve contradictions in reported bioactivity data?

Answer:

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., MTT assay incubation time) to compare IC values .

- Structural analogs : Compare substituent effects (e.g., 3-acetylphenyl vs. dichlorophenyl groups alter lipophilicity and target binding) .

- Mechanistic studies : Use molecular docking to validate hypothesized targets (e.g., hemoglobin subunits vs. tubulin) .

Advanced: What computational methods predict structure-activity relationships (SAR) for this compound?

Answer:

- QSAR modeling : Correlate electronic descriptors (e.g., Hammett σ values) with anticancer activity .

- Molecular docking : Identify binding poses with proteins like β-tubulin (PDB ID: 1SA0) or HDAC isoforms .

- ADMET prediction : SwissADME predicts moderate bioavailability (LogP ~3.5) but poor blood-brain barrier penetration .

Advanced: What experimental designs address stability challenges in biological assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.